molecular formula C25H24N4O4 B2467961 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 942002-15-5

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No. B2467961
CAS RN: 942002-15-5
M. Wt: 444.491
InChI Key: JKGWYUFJOIJKQI-WEMUOSSPSA-N
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Description

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel urea derivatives, including compounds with quinazoline and bis-urea functionalities, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown moderate to strong activity, particularly against breast carcinoma MCF-7 cell line, highlighting their potential as lead compounds in the development of cancer therapeutics (Perković et al., 2016).

Antagonistic and Inhibitory Properties

  • Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with certain compounds showing potent antagonist activity. This suggests their utility in characterizing the human A(3) receptor and potentially treating related disorders (van Muijlwijk-Koezen et al., 2000).

Antimicrobial and Antioxidant Activities

  • Synthesis of quinazolin-4-one derivatives has been reported, with some showing antimicrobial activities. This highlights their potential application in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007).

Green Synthesis Approaches

  • A green synthetic procedure was developed for the synthesis of a compound structurally similar to the one , demonstrating the use of environmentally friendly methods in the synthesis of complex molecules. This approach emphasizes the growing importance of sustainable practices in chemical synthesis (Molnar, Komar, & Jerković, 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde to form an imine intermediate. The imine intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.", "Step 2: Purification of the imine intermediate by recrystallization or column chromatography.", "Step 3: Reaction of the imine intermediate with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the final product.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

942002-15-5

Product Name

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Molecular Formula

C25H24N4O4

Molecular Weight

444.491

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O4/c1-32-19-12-10-17(11-13-19)14-15-29-23(21-8-3-4-9-22(21)27-25(29)31)28-24(30)26-18-6-5-7-20(16-18)33-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30)

InChI Key

JKGWYUFJOIJKQI-WEMUOSSPSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

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